An In-Depth Technical Guide to 2-Chloro-5-methoxypyrimidin-4-amine: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 2-Chloro-5-methoxypyrimidin-4-amine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
2-Chloro-5-methoxypyrimidin-4-amine (CAS No. 99979-77-8) is a highly functionalized heterocyclic compound that has emerged as a critical intermediate in the synthesis of complex molecular architectures, particularly in the realm of drug discovery and development. Its strategic placement of a reactive chlorine atom, an electron-donating methoxy group, and a nucleophilic amine function on a pyrimidine core makes it a privileged scaffold for the construction of targeted therapeutics, most notably kinase inhibitors.
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Chloro-5-methoxypyrimidin-4-amine, detailed protocols for its synthesis, an analysis of its reactivity, and a discussion of its applications in medicinal chemistry. The content is structured to provide researchers and drug development professionals with the practical and theoretical knowledge required to effectively utilize this versatile building block in their synthetic endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Chloro-5-methoxypyrimidin-4-amine is fundamental to its application in organic synthesis and drug design. These properties dictate its solubility, reactivity, and handling requirements.
| Property | Value | Reference(s) |
| CAS Number | 99979-77-8 | [1] |
| Molecular Formula | C₅H₆ClN₃O | [1] |
| Molecular Weight | 159.57 g/mol | [1] |
| Melting Point | 181-182 °C (decomposes) | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Flash Point | 165.2 ± 22.3 °C | [1] |
| Refractive Index | 1.585 | [1] |
| Solubility | Insoluble in water; soluble in organic solvents. | [2] |
Spectroscopic Data
While comprehensive, experimentally verified spectroscopic data is not widely published, a predicted ¹H NMR spectrum provides valuable insight into the molecule's structure.
Predicted ¹H NMR (500 MHz, DMSO-d₆):
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δ 7.68 (1H, s)
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δ 7.42 (1H, br s)
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δ 7.10 (1H, br s)
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δ 3.81 (3H, s)[3]
This predicted spectrum is consistent with the proposed structure, showing a singlet for the pyrimidine proton, two broad singlets for the amine protons, and a singlet for the methoxy group protons.
Synthesis of 2-Chloro-5-methoxypyrimidin-4-amine
The synthesis of 2-Chloro-5-methoxypyrimidin-4-amine is a multi-step process that hinges on the preparation of a key intermediate, 2,4-dichloro-5-methoxypyrimidine, followed by a regioselective amination.
Workflow for the Synthesis of 2-Chloro-5-methoxypyrimidin-4-amine
Caption: Synthetic pathway to 2-Chloro-5-methoxypyrimidin-4-amine.
Step 1: Synthesis of 2,4-Dichloro-5-methoxypyrimidine
The precursor, 2,4-dichloro-5-methoxypyrimidine, is synthesized from 2,4-dihydroxy-5-methoxypyrimidine via a chlorination reaction, typically using phosphorus oxychloride (POCl₃).
Experimental Protocol:
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Reaction Setup: In a reaction flask equipped with a reflux condenser and a mechanical stirrer, combine 2,4-dihydroxy-5-methoxypyrimidine (1 mole equivalent), a suitable solvent such as toluene, and phosphorus oxychloride (2.0 - 2.5 mole equivalents). The reaction should be conducted under an inert atmosphere (e.g., nitrogen).
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Addition of Base: Slowly add a tertiary amine, such as N,N-dimethylaniline (1.0 - 1.5 mole equivalents), to the stirred mixture.[1]
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Heating: Heat the reaction mixture to reflux (typically between 100-160 °C) and maintain for 2-6 hours.[4]
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Carefully quench the reaction by slowly pouring it onto crushed ice.
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Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ether or ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a solvent like light petroleum ether to yield 2,4-dichloro-5-methoxypyrimidine.[1]
Step 2: Regioselective Amination to Yield 2-Chloro-5-methoxypyrimidin-4-amine
The conversion of 2,4-dichloro-5-methoxypyrimidine to the target compound relies on the principle of regioselective nucleophilic aromatic substitution (SNAr). For 5-substituted-2,4-dichloropyrimidines, amination preferentially occurs at the C4 position.[5]
Experimental Protocol:
-
Reaction Setup: Dissolve 2,4-dichloro-5-methoxypyrimidine (1 mole equivalent) in a suitable solvent, such as ethanol or dioxane, within a pressure vessel.
-
Addition of Amine: Add a source of ammonia, such as aqueous ammonia or by bubbling ammonia gas through the solution.
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Reaction Conditions: Seal the pressure vessel and heat the mixture. The precise temperature and reaction time will need to be optimized, but temperatures in the range of 80-120 °C for several hours are a typical starting point.
-
Work-up and Purification: After cooling the reaction mixture, the solvent is removed under reduced pressure. The resulting residue can be purified by column chromatography on silica gel or by recrystallization to afford pure 2-Chloro-5-methoxypyrimidin-4-amine.
Reactivity and Chemical Profile
The synthetic utility of 2-Chloro-5-methoxypyrimidin-4-amine stems from the distinct reactivity of its functional groups.
Caption: Key reactive sites of 2-Chloro-5-methoxypyrimidin-4-amine.
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C2-Chloro Group: This position is the primary site for further functionalization. The chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols) via SNAr reactions. It is also amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of aryl, heteroaryl, and other carbon-based substituents.
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N4-Amino Group: The exocyclic amine at the C4 position can act as a nucleophile. It can be acylated, alkylated, or participate in further coupling reactions, providing another avenue for molecular elaboration.
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C5-Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or BBr₃) to reveal a hydroxyl group, which can then be used for further derivatization.
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry, and 2-Chloro-5-methoxypyrimidin-4-amine serves as a valuable starting material for the synthesis of a diverse range of biologically active compounds.[6] Its primary application is in the development of kinase inhibitors , which are a major class of targeted cancer therapies.
The general strategy involves using the C2-chloro position as a handle for coupling with various aromatic and heteroaromatic fragments, while the N4-amino group can interact with key residues in the ATP-binding pocket of kinases. The C5-methoxy group can also play a role in modulating the electronic properties and binding affinity of the final molecule.
Conclusion
2-Chloro-5-methoxypyrimidin-4-amine is a strategically important chemical intermediate with a well-defined set of physicochemical properties and a predictable reactivity profile. Its synthesis, while requiring careful control of reaction conditions to ensure regioselectivity, is achievable through established organic chemistry methodologies. For researchers and professionals in the field of drug discovery, this compound offers a versatile platform for the synthesis of novel therapeutics, particularly in the ever-expanding area of kinase inhibitor development. A thorough understanding of its chemistry is paramount to unlocking its full potential in the creation of next-generation medicines.
References
-
ChemBK. 2-chloro-5-methoxy-4-Pyrimidinamine. [Link]
- Google Patents. Bi-aryl meta-pyrimidine inhibitors of kinases. WO2007053452A1.
-
iChemical. 2-Chloro-5-methoxypyrimidin-4-amine, CAS No. 99979-77-8. [Link]
- Google Patents. A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines. CN104326988B.
-
Journal of Applied Pharmaceutical Science. The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Compound 5-Flouro Pyrimidine. [Link]
- Google Patents. Preparation of 2,4-dichloro-5-methoxy pyrimidine. CN101486684B.
- Google Patents. Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. CN104326988A.
- Google Patents. Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one. CN113474332A.
- Google Patents. Synthesis of 2-chlorine-5- amido pyrimidine. CN101219997B.
-
NINGBO INNO PHARMCHEM CO.,LTD. Medicinal Chemistry Insights: Leveraging 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine. [Link]
Sources
- 1. 2,4-Dichloro-5-methoxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]
- 3. 2-Chloro-5-methoxypyrimidin-4-amine, CAS No. 99979-77-8 - iChemical [ichemical.com]
- 4. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 5. japsonline.com [japsonline.com]
- 6. nbinno.com [nbinno.com]
- 7. WO2007053452A1 - Bi-aryl meta-pyrimidine inhibitors of kinases - Google Patents [patents.google.com]
